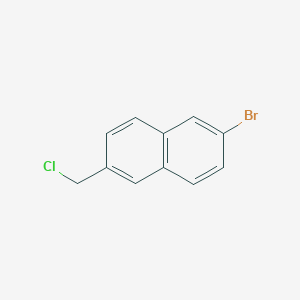
3,6-dihydroxyphthalic anhydride
Vue d'ensemble
Description
3,6-Dihydroxyphthalic anhydride: is an organic compound with the molecular formula C8H4O5. It is a derivative of phthalic anhydride, characterized by the presence of two hydroxyl groups at the 3 and 6 positions on the aromatic ring. This compound is a white crystalline solid and is known for its stability at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Phthalic Acid: One common method involves the oxidation of phthalic acid. Phthalic acid is dissolved in concentrated sulfuric acid, followed by oxidation using concentrated nitric acid or sodium persulfate.
Reaction with Thionyl Chloride: Another method involves reacting 3,6-dihydroxyphthalic acid with thionyl chloride under reflux conditions.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of efficient reagents and optimized reaction conditions is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,6-Dihydroxyphthalic anhydride can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Sodium persulfate, concentrated nitric acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Acetic anhydride, benzylamine.
Major Products:
Oxidation Products: Various carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters and ethers
Applications De Recherche Scientifique
Chemistry: 3,6-Dihydroxyphthalic anhydride is used as a precursor in the synthesis of dyes, fluorescent brighteners, and photosensitive materials .
Biology and Medicine: It has been studied for its potential antiviral properties, particularly in inhibiting the entry of viruses into host cells. For example, it has been modified to block human papillomavirus entry .
Industry: The compound is used in the production of polymers and resins, contributing to the development of high-performance materials .
Mécanisme D'action
The mechanism by which 3,6-dihydroxyphthalic anhydride exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it binds to the positively charged regions of viral proteins, preventing the virus from attaching to host cells. This competitive inhibition blocks the entry of the virus, thereby reducing infection .
Comparaison Avec Des Composés Similaires
3,6-Dihydroxyphthalic acid: Similar in structure but lacks the anhydride functional group.
Phthalic anhydride: Lacks the hydroxyl groups at the 3 and 6 positions.
3-Hydroxyphthalic anhydride: Contains only one hydroxyl group.
Uniqueness: 3,6-Dihydroxyphthalic anhydride is unique due to the presence of two hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
4,7-dihydroxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O5/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYDMGWSJOUTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3279171.png)


![[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane](/img/structure/B3279180.png)

![Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B3279188.png)

![2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole](/img/structure/B3279209.png)



![4-[(5-Bromopyrimidin-2-yl)oxy]phenol](/img/structure/B3279239.png)


